molecular formula C17H17N7O5S B11372566 methyl 4-{[({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

methyl 4-{[({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11372566
M. Wt: 431.4 g/mol
InChI Key: QRUZBXKOCGGXLW-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves several steps:

    Formation of the 1,2,4-triazole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with nitriles or carboxylic acids.

    Attachment of the sulfanyl group: This step involves the reaction of thiols with appropriate electrophiles.

    Formation of the benzoate ester: This is typically done through esterification reactions involving benzoic acid derivatives and methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or chlorine are commonly used under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or oxadiazole derivatives.

    Substitution: Nitrated or halogenated benzoate derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which methyl 4-(2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exerts its effects depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.

    Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.

    Biochemical Probes: It may bind to specific proteins or nucleic acids, allowing researchers to study their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 4-acetamido-2-hydroxybenzoate
  • Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

Uniqueness

Methyl 4-(2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate stands out due to its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, unlike its simpler analogs.

Properties

Molecular Formula

C17H17N7O5S

Molecular Weight

431.4 g/mol

IUPAC Name

methyl 4-[[2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H17N7O5S/c1-9(25)18-14-13(22-29-23-14)15-20-21-17(24(15)2)30-8-12(26)19-11-6-4-10(5-7-11)16(27)28-3/h4-7H,8H2,1-3H3,(H,19,26)(H,18,23,25)

InChI Key

QRUZBXKOCGGXLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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